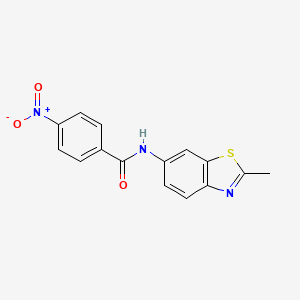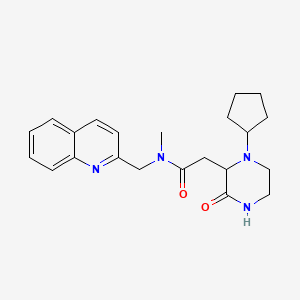
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide, also known as CP-724,714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was originally developed as a potential cancer therapy, specifically for non-small cell lung cancer (NSCLC), but has also shown promise in other types of cancer.
作用機序
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide works by binding to the EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting the activity of this receptor, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
実験室実験の利点と制限
One advantage of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide for lab experiments is its specificity for the EGFR. This makes it a useful tool for studying the role of this receptor in cancer growth and progression. However, one limitation is that it may not be effective in all types of cancer, and may have off-target effects that could complicate experimental results.
将来の方向性
There are several potential future directions for research on 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide. One area of interest is the development of combination therapies that include 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide treatment. Additionally, further research is needed to fully understand the mechanisms of action of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and its potential for use in other types of cancer.
合成法
The synthesis of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide involves several steps, starting with the reaction of 2-quinolinylmethylamine with N-methyl-2-bromoacetamide to form an intermediate. The intermediate is then reacted with cyclopentanone to form the final product, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide.
科学的研究の応用
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated efficacy in various types of cancer, including NSCLC, breast cancer, and head and neck cancer.
特性
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(15-17-11-10-16-6-2-5-9-19(16)24-17)21(27)14-20-22(28)23-12-13-26(20)18-7-3-4-8-18/h2,5-6,9-11,18,20H,3-4,7-8,12-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBZJHLOYOSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)CC3C(=O)NCCN3C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)
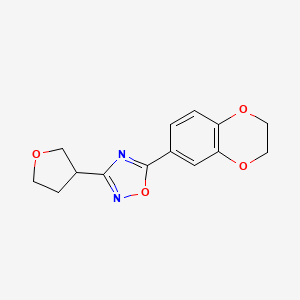
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5637007.png)
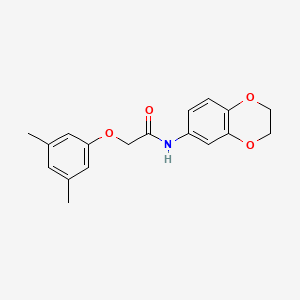
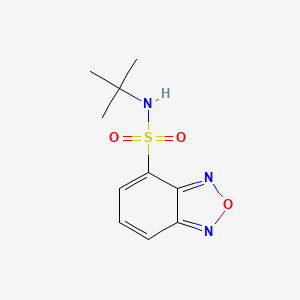
![8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637021.png)
![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)
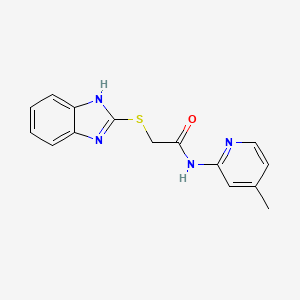
![5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637048.png)

